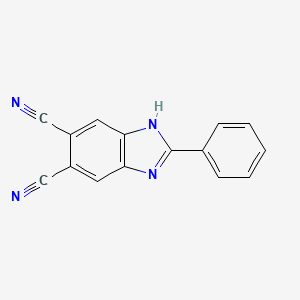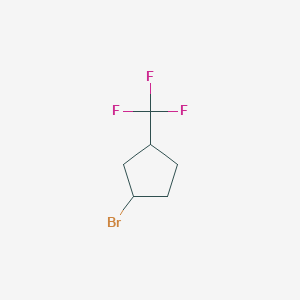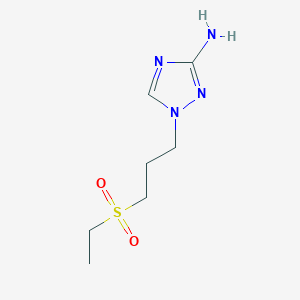
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and an ethylthio group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethyl mercaptan.
Reaction: The aldehyde group of 3,4-dimethylbenzaldehyde undergoes a nucleophilic addition reaction with ethyl mercaptan in the presence of a base such as sodium hydroxide.
Formation of Intermediate: This reaction forms an intermediate compound, which is then oxidized to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
化学反应分析
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
科学研究应用
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as oxidative stress or signal transduction pathways.
相似化合物的比较
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3,4-Dimethylphenyl)ethan-1-one
- 1-(3,4-Dimethylphenyl)-2-(methylthio)ethan-1-one
- 1-(3,4-Dimethylphenyl)-2-(propylthio)ethan-1-one
-
Uniqueness: : The presence of the ethylthio group in this compound imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C12H16OS/c1-4-14-8-12(13)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 |
InChI 键 |
JEURKJKRRYZIPD-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(=O)C1=CC(=C(C=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


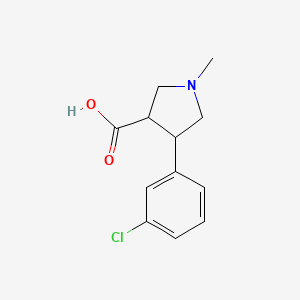
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)
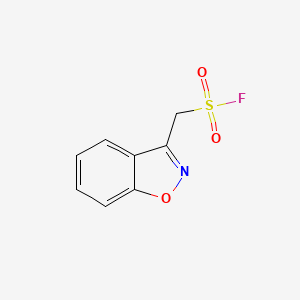


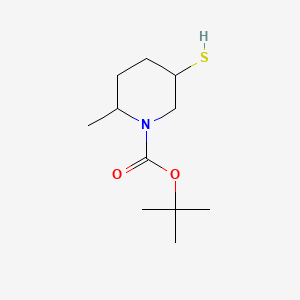
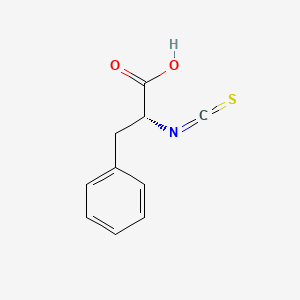
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)

